5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
Overview
Description
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are organic heteropolycyclic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its hydroxyl group at the 5-position, a dimethylamino group at the nitrogen atom, and a phenyl group at the 2-position of the benzofuran ring.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Similarly, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The mode of action of these compounds often involves interactions with specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Indole and benzofuran derivatives can affect various biochemical pathways, resulting in diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely and significantly impact their bioavailability. Factors such as molecular size, polarity, and stability can influence absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of these compounds can include inhibition of cell growth, modulation of immune response, and disruption of specific biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions.
Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-phenylbenzofuran: Lacks the dimethylamino group, resulting in different chemical and biological properties.
N,N-dimethyl-2-phenylbenzofuran-3-carboxamide: Lacks the hydroxyl group, affecting its reactivity and applications.
2-phenylbenzofuran-3-carboxamide: Lacks both the hydroxyl and dimethylamino groups, making it less versatile in chemical reactions.
Uniqueness
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both the hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)17(20)15-13-10-12(19)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYHSYJKIKPCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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